2-bromo-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
Description
2-Bromo-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a heterocyclic organic compound featuring a benzamide core substituted with a bromine atom at the 2-position. The molecule integrates multiple pharmacophoric motifs:
- A bromobenzamide group, which may enhance lipophilicity and influence electronic properties.
- A 1,2,4-oxadiazol-5-yl group fused to the triazole, a heterocycle known for metabolic stability and π-π stacking interactions.
Crystallographic analysis of such compounds often employs SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule structure determination due to their robustness and precision .
Properties
IUPAC Name |
2-bromo-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN7O2/c19-13-6-2-1-5-12(13)17(27)21-9-10-26-11-15(23-25-26)18-22-16(24-28-18)14-7-3-4-8-20-14/h1-8,11H,9-10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSEYXZCYJOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, followed by the formation of the 1,2,3-triazole ring through a Huisgen cycloaddition reaction. The final step involves the coupling of the triazole-oxadiazole intermediate with 2-bromo-N-ethylbenzamide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. The incorporation of the pyridine ring enhances the biological activity of these compounds.
Case Study: Antitumor Activity
A notable study investigated the synthesis of oxadiazole derivatives and their anticancer activity against various cancer cell lines, including HepG2 (liver), MCF7 (breast), and SW1116 (colon) cells. The compound exhibited significant cytotoxic effects with IC50 values lower than established chemotherapeutic agents .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.2757 | |
| Compound C | SW1116 | 0.41785 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal pathogens. The presence of both the oxadiazole and triazole rings can enhance interaction with microbial targets.
Research Findings
A study explored the antibacterial activity of similar compounds against a range of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the substituents on the phenyl ring significantly influenced antimicrobial efficacy .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL | |
| Compound E | Escherichia coli | 16 µg/mL |
Drug Design and Development
The unique structural features of 2-bromo-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide make it a valuable scaffold for drug design. Its ability to modulate biological pathways opens avenues for developing selective modulators for various receptors.
Mechanism-Based Approaches
Research into mechanism-based approaches has shown that compounds similar to this can act as selective androgen receptor modulators (SARMs), which are useful in treating conditions like prostate cancer . The design of such compounds often focuses on optimizing their pharmacokinetic properties while maintaining or enhancing their biological activity.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecule .
Comparison with Similar Compounds
(a) Heterocyclic Core Modifications
- Triazole-Oxadiazole Hybrid (Target vs. Enamine Compounds): The target compound’s triazole-oxadiazole scaffold is analogous to the difluoromethyl-oxadiazole in Enamine’s hydrochloride derivative .
- Pyridinyl vs. Pyrazinyl (Target vs. Enamine Carboxamide):
The pyridinyl group in the target compound could engage in stronger π-π stacking compared to the pyrazine carboxamide in Enamine’s analog, which may favor hydrogen bonding via its carboxamide moiety .
(b) Substituent Effects
- Bromine vs. Chlorine/Difluoromethyl:
Bromine’s higher atomic weight and polarizability may improve crystallinity (facilitating SHELXL-based refinement ) but reduce solubility compared to chlorine or difluoromethyl groups. - Ethylamine vs.
Research Implications and Gaps
Key research priorities include:
Synthetic Optimization : Exploring substituent effects on solubility and stability.
Crystallographic Studies : Using SHELXL to resolve electronic effects of bromine on molecular packing.
Biological Screening : Comparing the target’s activity against pyrazine or difluoromethyl analogs .
Biological Activity
The compound 2-bromo-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a notable derivative in medicinal chemistry, particularly within the domains of anticancer and antimicrobial research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological tests, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C19H19BrN6O
- Molecular Weight : 436.30 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its unique structural components: the oxadiazole , triazole , and pyridine moieties. These functional groups are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 1,3,4-oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits thymidylate synthase and HDAC leading to apoptosis in cancer cells |
| p53 Activation | Increases p53 expression and caspase-3 cleavage in MCF-7 cells |
| Molecular Docking | Strong hydrophobic interactions with estrogen receptors similar to Tamoxifen |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives containing the pyridine and oxadiazole rings exhibit activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Activity (MIC µg/ml) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on a series of oxadiazole derivatives revealed that modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The lead compound exhibited an IC50 value of 5 µM, indicating potent activity . -
Case Study on Antimicrobial Activity :
Another investigation assessed the antimicrobial effects of various substituted oxadiazoles against common pathogens. The results showed that compounds with electron-withdrawing groups on the phenyl ring exhibited improved activity against Pseudomonas aeruginosa .
Research Findings
Recent literature emphasizes the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of oxadiazole derivatives. Modifications at specific positions on the triazole and pyridine rings have been linked to enhanced potency against both cancerous cells and infectious agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole and 1,2,3-triazole moieties in this compound?
- Answer : The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions. For example, nitrile derivatives reacted with hydroxylamine yield oxadiazoles . The 1,2,3-triazole moiety is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for 1,4-disubstituted products. Optimal conditions include CuI catalysts in DMF/THF and purification via ethyl acetate/hexane gradients .
Q. Which spectroscopic methods confirm the structural integrity of this compound?
- Answer : Use 1H/13C NMR to identify proton/carbon environments (e.g., pyridine protons at δ ~8.5 ppm, triazole carbons at δ ~120-130 ppm). HRMS validates molecular weight, while IR spectroscopy confirms functional groups (e.g., benzamide C=O stretch at ~1680 cm⁻¹). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Q. How can researchers improve aqueous solubility for in vitro assays?
- Answer : Use co-solvents (e.g., DMSO-water mixtures ≤5% v/v) or surfactants (e.g., Tween-80). Salt formation (e.g., pyridine hydrochloride) enhances hydrophilicity. Nano-milling reduces particle size for faster dissolution .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies optimize the pyridinyl-oxadiazole-triazole scaffold?
- Answer : Systematically modify substituents (e.g., replace bromine with nitro/methoxy groups) and test in biological assays (e.g., bacterial enzyme inhibition). Compare activity using standardized protocols, such as glucose uptake assays in hepatocytes . Computational docking (AutoDock Vina) predicts binding poses with targets like bacterial acps-pptase .
Q. What methodologies resolve contradictions between in vitro enzyme inhibition and cellular activity data?
- Answer : Measure intracellular compound concentrations via LC-MS to correlate exposure and activity. Use prodrug strategies or lipid nanoparticles to enhance uptake. Counter-screen against human/bacterial enzyme homologs to assess selectivity . Metabolite profiling (hepatocyte microsomes) identifies inactivation pathways .
Q. How is the bacterial acps-pptase enzyme validated as a target?
- Answer : Conduct enzymatic assays (IC50 determination), genetic knockouts (CRISPR/Cas9), and biophysical studies (surface plasmon resonance). Validate binding via mutagenesis (e.g., reduced inhibition in enzymes with mutated residues) .
Q. How are low yields in oxadiazole cyclization steps optimized?
- Answer : Screen catalysts (ZnCl2 vs. CuI), solvents (DMF vs. THF), and heating methods (microwave irradiation at 150°C vs. reflux). Monitor progress via TLC/LC-MS. Use sequential purification (acid-base extraction followed by chromatography) .
Methodological Considerations
- Data Analysis : Use statistical tools (e.g., ANOVA) to compare assay replicates. Address outliers via Grubbs’ test .
- Computational Modeling : Molecular dynamics simulations (GROMACS) assess binding stability over time .
- Safety Protocols : Follow SDS guidelines for handling brominated compounds (e.g., PPE, ventilation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
